molecular formula C16H13FN4O B2543657 N-(3-fluoro-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide CAS No. 1790196-83-6

N-(3-fluoro-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2543657
CAS No.: 1790196-83-6
M. Wt: 296.305
InChI Key: PKIJFQYBSYEPCQ-UHFFFAOYSA-N
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Description

N-(3-fluoro-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a fluorine-substituted phenyl group and a phenyl group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of N-(3-fluoro-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne. This reaction is usually catalyzed by copper(I) salts under mild conditions.

    Introduction of the Fluorine-Substituted Phenyl Group: The fluorine-substituted phenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.

    Coupling Reactions: The final step involves coupling the triazole ring with the fluorine-substituted phenyl group and the phenyl group through amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

N-(3-fluoro-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl group, where the fluorine atom can be replaced by other nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions.

Scientific Research Applications

N-(3-fluoro-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its ability to interact with biological targets such as enzymes and receptors. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.

    Materials Science: The unique structural features of the compound make it a candidate for the development of advanced materials, including polymers and nanomaterials with specific electronic or optical properties.

    Biological Research: The compound can be used as a tool in biological research to study the effects of triazole derivatives on cellular processes and pathways.

    Chemical Synthesis: As a versatile intermediate, the compound can be used in the synthesis of more complex molecules, serving as a building block for the development of new chemical entities.

Mechanism of Action

The mechanism of action of N-(3-fluoro-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may act by inhibiting enzymes or receptors involved in key cellular pathways. For example, it could inhibit the activity of kinases or proteases, leading to the modulation of signal transduction pathways and cellular responses. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions with these targets.

Comparison with Similar Compounds

N-(3-fluoro-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent that contains a triazole ring and is used to treat fungal infections.

    Voriconazole: Another antifungal agent with a triazole ring, known for its broad-spectrum activity against various fungal pathogens.

    Rufinamide: An anticonvulsant drug that contains a triazole ring and is used to treat epilepsy.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine-substituted phenyl group, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.

Properties

IUPAC Name

N-(3-fluoro-2-methylphenyl)-5-phenyl-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O/c1-10-12(17)8-5-9-13(10)18-16(22)15-14(19-21-20-15)11-6-3-2-4-7-11/h2-9H,1H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIJFQYBSYEPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)C2=NNN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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